Triisopropyl borate

Catalog No.
S702748
CAS No.
5419-55-6
M.F
C9H21BO3
M. Wt
188.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl borate

CAS Number

5419-55-6

Product Name

Triisopropyl borate

IUPAC Name

tripropan-2-yl borate

Molecular Formula

C9H21BO3

Molecular Weight

188.07 g/mol

InChI

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3

InChI Key

NHDIQVFFNDKAQU-UHFFFAOYSA-N

SMILES

B(OC(C)C)(OC(C)C)OC(C)C

Synonyms

Boric Acid (H3BO3) Triisopropyl Ester; Isopropyl Borate; Boric Acid Triisopropyl Ester; Boron Isopropoxide; Boron Triisopropoxide; Isopropyl Borate ((C3H7O)3B); NSC 9779; Triisopropoxyborane; Triisopropoxyboron; Triisopropyl Borate; Triisopropyl Orth

Canonical SMILES

B(OC(C)C)(OC(C)C)OC(C)C

The exact mass of the compound Triisopropyl borate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9779. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Triisopropyl borate is a sterically hindered, colorless liquid organoboron reagent primarily utilized as a highly selective boron source in Suzuki-Miyaura cross-coupling precursor synthesis and as a film-forming electrolyte additive for high-voltage lithium-ion batteries [1]. With a boiling point of 139–141 °C and a density of 0.815 g/mL, it provides a practical balance of room-temperature stability and vacuum-removability [2]. In procurement contexts, its value proposition centers on its bulky isopropoxy ligands, which provide greater hydrolysis resistance and prevent over-alkylation during nucleophilic attack compared to lower-chain analogs like trimethyl borate [1]. This structural feature directly translates to higher yields of pure boronic acids, reduced byproduct formation, and enhanced reproducibility in both pharmaceutical scale-up and advanced battery material manufacturing [2].

Substituting triisopropyl borate with less expensive, lower-molecular-weight analogs such as trimethyl borate or triethyl borate frequently results in severe process inefficiencies [1]. Trimethyl borate is highly electrophilic and lacks steric bulk, which commonly leads to multiple nucleophilic additions by Grignard or organolithium reagents, generating difficult-to-separate borinic acid and trialkylborane byproducts [1]. Furthermore, trimethyl borate is highly volatile (bp 68 °C) and hydrolyzes rapidly upon exposure to ambient moisture, complicating handling and stoichiometric control[2]. Conversely, substituting with tributyl borate introduces excessive boiling point requirements (bp 227 °C), making solvent removal and product isolation energy-intensive [2]. Triisopropyl borate prevents over-alkylation while maintaining a practical volatility profile, making it highly effective for high-yield boronic acid synthesis [1].

Prevention of Over-Alkylation and Borinic Acid Byproduct Formation

In the synthesis of arylboronic acids via organolithium or Grignard reagents, the choice of borate ester directly dictates the product distribution. The use of trimethyl borate frequently results in second and third nucleophilic additions due to its low steric hindrance, yielding unwanted diarylborinic acids and trialkylboranes [1]. Comparative process chemistry data demonstrates that utilizing trimethyl borate for the borylation of aryl bromides yields approximately 65% of the target boronic acid, heavily contaminated with borinic acid derivatives. In contrast, substituting with triisopropyl borate under optimized conditions increases the isolated yield to over 90% by leveraging the bulky isopropoxy groups to sterically block subsequent additions, ensuring mono-alkylation[2].

Evidence DimensionBoronic acid isolated yield and selectivity
Target Compound Data>90% yield with minimal bis-alkylation
Comparator Or Baseline~65% yield with significant borinic acid contamination (Trimethyl borate)
Quantified Difference>25% absolute yield increase and elimination of downstream purification steps for borinic acid removal
ConditionsHalogen-metal exchange followed by electrophilic trapping at low temperatures (-78 °C to 0 °C)

Eliminating borinic acid byproducts drastically reduces downstream chromatographic purification costs and maximizes the yield of high-value active pharmaceutical ingredients.

Hydrolysis Resistance and Benchtop Handling Stability

The hydrolytic stability of borate esters is heavily dependent on the alkyl chain length and steric bulk[1]. Trimethyl borate exhibits extreme moisture sensitivity, with complete hydrolysis occurring in under one minute upon exposure to atmospheric moisture or aqueous media (equilibrium constant 15.81) [1]. This rapid degradation compromises stoichiometric precision and introduces protodeboronation risks. Triisopropyl borate, protected by secondary alkyl branching, hydrolyzes at a significantly slower rate [2]. This extended half-life allows for more robust benchtop handling, more reliable continuous-flow processing, and controlled in situ hydrolysis during the aqueous workup phase of Suzuki-Miyaura couplings, ensuring the boronate intermediate remains intact until intentional cleavage [2].

Evidence DimensionHydrolysis rate and moisture tolerance
Target Compound DataSlow, controlled hydrolysis suitable for standard inert-atmosphere handling
Comparator Or BaselineComplete hydrolysis in <1 minute (Trimethyl borate)
Quantified DifferenceOrders of magnitude slower hydrolysis rate for the isopropyl ester, preventing premature degradation
ConditionsExposure to ambient moisture or aqueous workup conditions

Enhanced hydrolytic stability improves batch-to-batch reproducibility and reduces the need for extreme, costly anhydrous handling protocols during large-scale manufacturing.

High-Voltage Cathode Electrolyte Interphase (CEI) Stabilization

In advanced lithium-ion batteries operating at high cutoff voltages (≥4.5 V), standard carbonate electrolytes suffer from severe oxidative decomposition [1]. Triisopropyl borate functions as a highly effective film-forming additive compared to baseline electrolytes. When added at 1 wt% to standard LiPF6/carbonate electrolytes, triisopropyl borate oxidizes preferentially at the cathode surface to form a robust, B-O and C-F rich Cathode Electrolyte Interphase (CEI) [1]. This protective layer effectively suppresses transition metal dissolution and inhibits further solvent oxidation on high-nickel cathodes (e.g., NCM622). Electrochemical evaluations show that cells utilizing triisopropyl borate maintain significantly higher capacity retention and lower interfacial impedance over prolonged cycling at 4.5 V compared to additive-free baselines [1].

Evidence DimensionHigh-voltage cycling stability and CEI impedance
Target Compound Data1 wt% Triisopropyl borate forms a stable, low-impedance B-O rich CEI
Comparator Or BaselineBaseline electrolyte (no additive) exhibits rapid capacity fade and high interfacial resistance
Quantified DifferenceSubstantial improvement in capacity retention and structural stability of NCM622 cathodes at 4.5 V
ConditionsNCM622/Li cells cycled at 4.5 V cutoff voltage with 1 wt% additive

Procuring this specific borate additive enables battery manufacturers to push the energy density of high-nickel cathodes without sacrificing cycle life or safety.

Precursor for High-Purity Aryl and Heteroaryl Boronic Acids

Triisopropyl borate is the procurement standard for synthesizing sensitive heteroaryl boronic acids and complex pharmaceutical intermediates via directed ortho-metalation (DoM) or halogen-metal exchange[1]. Its steric bulk prevents the formation of borinic acid impurities, making it a highly effective choice when downstream Suzuki-Miyaura couplings require high purity without the yield losses associated with extensive chromatography [1].

Film-Forming Additive for High-Voltage Lithium-Ion Batteries

In the formulation of advanced electrolytes for NCM (Nickel-Cobalt-Manganese) batteries, triisopropyl borate is utilized to engineer the Cathode Electrolyte Interphase (CEI) [2]. It provides the necessary boron-oxygen moieties to passivate the cathode surface against oxidative degradation at voltages of 4.5 V and above, outperforming standard additive-free electrolytes[2].

In Situ Boronate Formation in One-Pot Cross-Couplings

Due to its balanced reactivity and hydrolytic profile, triisopropyl borate is highly effective in one-pot lithiation-borylation-Suzuki coupling sequences[3]. It allows the intermediate lithium triisopropyl boronate salts to be generated and utilized directly in aqueous organic solvent mixtures, bypassing the need to isolate unstable free boronic acids and streamlining industrial synthetic workflows [3].

Physical Description

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Liquid

Boiling Point

140.0 °C

Flash Point

82 °F (NFPA, 2010)

UNII

YWV817MXF3

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (95.24%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (51.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.50 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5419-55-6

Wikipedia

Triisopropyl borate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Boric acid (H3BO3), tris(1-methylethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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